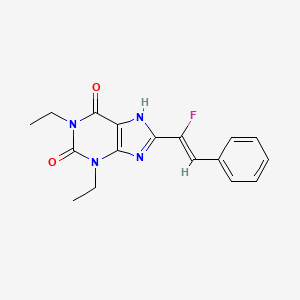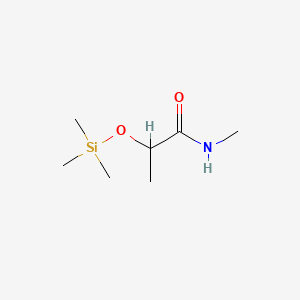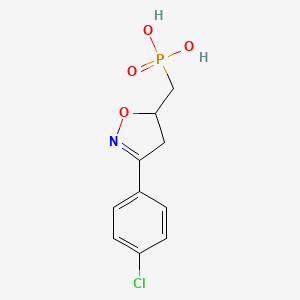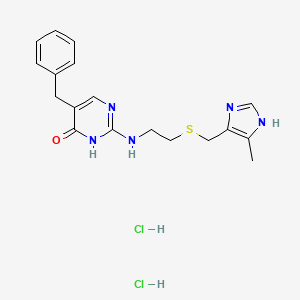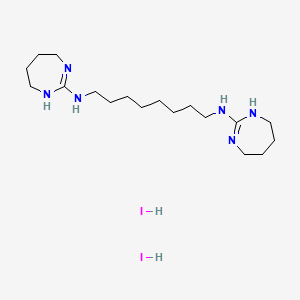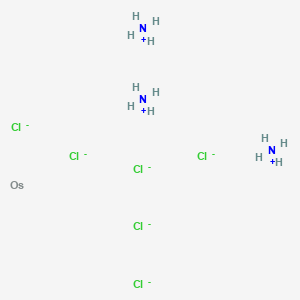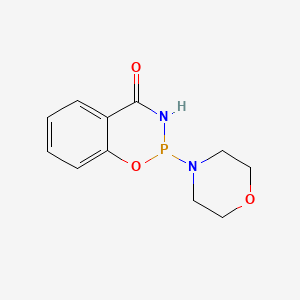
2-Morpholino-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Morpholino-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one is a heterocyclic compound with the molecular formula C₁₁H₁₃N₂O₃P and a molecular weight of 252.21 g/mol This compound is known for its unique structure, which includes a morpholine ring fused with a benzoxazaphosphorinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholino-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one typically involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in refluxing methylisobutylketone (MIBK) to yield the desired product . Another method involves the use of trimethyl chlorosilane (TMSCl) as a catalyst for the aza-acetalization of 2-arylaminomethyl phenols with aromatic aldehydes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Morpholino-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new alkyl or acyl groups.
Applications De Recherche Scientifique
2-Morpholino-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Morpholino-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . It may also interact with cellular receptors and signaling pathways, modulating various biological processes.
Comparaison Avec Des Composés Similaires
2-Morpholino-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one can be compared with other similar compounds, such as:
4H-3,1-Benzothiazin-4-ones: These compounds have a similar heterocyclic structure and exhibit biological activities such as enzyme inhibition and antiproliferative effects.
1,3-Benzoxazines: These compounds share a similar benzoxazine core and are known for their antimicrobial and fungicidal activities.
1,3,4-Thiadiazoles: These heterocyclic compounds are known for their potent antimicrobial properties and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific morpholine and benzoxazaphosphorinone structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
156454-75-0 |
|---|---|
Formule moléculaire |
C11H13N2O3P |
Poids moléculaire |
252.21 g/mol |
Nom IUPAC |
2-morpholin-4-yl-3H-1,3,2-benzoxazaphosphinin-4-one |
InChI |
InChI=1S/C11H13N2O3P/c14-11-9-3-1-2-4-10(9)16-17(12-11)13-5-7-15-8-6-13/h1-4H,5-8H2,(H,12,14) |
Clé InChI |
LJAIGFGAUBBLPF-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1P2NC(=O)C3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


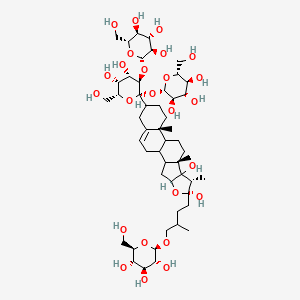
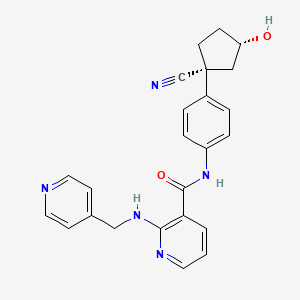
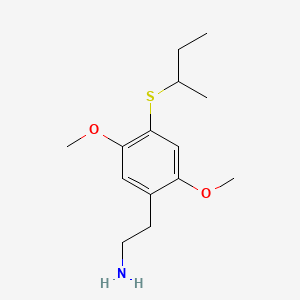
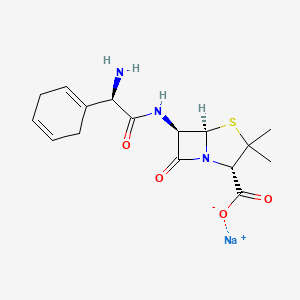


![5-chloro-3-[[3-[(E)-2-cyanovinyl]-5-methyl-phenyl]-methoxy-phosphoryl]-4-fluoro-1H-indole-2-carboxamide](/img/structure/B12755956.png)
